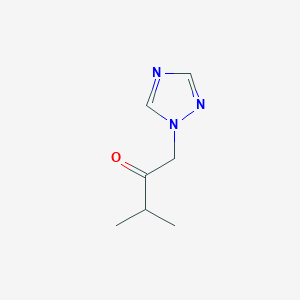

3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Description

Properties

IUPAC Name |

3-methyl-1-(1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6(2)7(11)3-10-5-8-4-9-10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLJVBPQTOVWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CN1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337049 | |

| Record name | 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64922-02-7 | |

| Record name | 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Methyl 1 1h 1,2,4 Triazol 1 Yl Butan 2 One

Reactions Involving the Carbonyl Group

The ketone functionality in 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a primary site for nucleophilic addition and condensation reactions. The electron-withdrawing nature of the neighboring triazolyl group can enhance the electrophilicity of the carbonyl carbon, influencing its reactivity.

Reduction Reactions to Alcohols

The carbonyl group of α-triazolyl ketones can be readily reduced to the corresponding secondary alcohol, 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. This transformation is typically achieved using common reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often employed for the reduction of ketones to alcohols. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the alcohol. Given the presence of the chiral center at the second carbon, this reduction can lead to the formation of enantiomers. Enantioselective reduction methods, employing chiral catalysts or reagents, can be utilized to obtain specific stereoisomers.

| Reaction | Reagent | Product | Typical Conditions |

| Reduction of Carbonyl | Sodium Borohydride (NaBH₄) | 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Methanol or Ethanol, Room Temperature |

| Asymmetric Reduction | Chiral Borane Reagents | (R)- or (S)-3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | Aprotic Solvent, Low Temperature |

This table presents generalized conditions based on similar chemical transformations.

Condensation Reactions

The α-hydrogens to the carbonyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions, such as the Aldol (B89426) and Knoevenagel condensations, to form new carbon-carbon bonds.

In an Aldol-type condensation , the enolate of this compound can react with an aldehyde or another ketone. This reaction is typically catalyzed by a base (like sodium hydroxide (B78521) or lithium diisopropylamide) or an acid. The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating or under acidic conditions to yield an α,β-unsaturated ketone.

The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base catalyst, such as an amine. This reaction also leads to the formation of a new carbon-carbon double bond.

| Condensation Type | Reactant | Catalyst | Intermediate/Product |

| Aldol Condensation | Aldehyde/Ketone | Base (e.g., NaOH) or Acid | β-Hydroxy ketone / α,β-Unsaturated ketone |

| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated product |

This table illustrates common condensation reactions applicable to ketones with active α-hydrogens.

Enone Formation and Subsequent Transformations

The formation of an α,β-unsaturated ketone, or enone, from this compound can be achieved through the dehydration of the aldol condensation product as mentioned above. Another approach involves the introduction of a leaving group at the α-position followed by elimination.

Once formed, the enone is a versatile intermediate for further transformations. The conjugated system allows for 1,4-conjugate addition (Michael addition) of nucleophiles, in addition to reactions at the carbonyl group and the double bond. This opens up pathways to a wide array of more complex molecules.

Reactions Involving the Triazole Ring

The 1H-1,2,4-triazole ring in the molecule is an aromatic heterocycle with three nitrogen atoms, which are nucleophilic centers. The ring can undergo substitution reactions, primarily at the nitrogen atoms.

N-Substitution Reactions

The unsubstituted nitrogen atom in the 1,2,4-triazole (B32235) ring is a site for electrophilic attack, leading to N-substituted derivatives.

N-Alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, potentially leading to substitution at different nitrogen atoms of the triazole ring. nih.govresearchgate.net

N-Acylation can be carried out using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an acyl group onto one of the nitrogen atoms of the triazole ring.

Another important N-substitution is the Mannich reaction . This involves the aminoalkylation of the triazole ring with formaldehyde (B43269) and a primary or secondary amine, resulting in the formation of a Mannich base. researchgate.netnih.govpsu.edu

| Reaction | Reagent | Base | Product Type |

| N-Alkylation | Alkyl Halide | K₂CO₃, NaH | N-Alkyl triazole derivative |

| N-Acylation | Acyl Chloride/Anhydride | Pyridine, Et₃N | N-Acyl triazole derivative |

| Mannich Reaction | Formaldehyde + Amine | - | N-Aminomethyl triazole derivative |

This table summarizes key N-substitution reactions of the 1,2,4-triazole ring.

Functionalization of the Triazole Moiety

Direct functionalization of the carbon atoms of the 1,2,4-triazole ring is generally challenging due to the electron-deficient nature of the ring. However, strategies such as metal-catalyzed cross-coupling reactions can be employed, often requiring prior halogenation of the triazole ring. researchgate.net

Halogenation of the 1,2,4-triazole ring can provide a handle for subsequent reactions. Once halogenated, the triazole derivative can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov Direct C-H activation and functionalization of the triazole ring is also an area of active research, which could provide more direct routes to functionalized derivatives. rsc.org

Reactions Involving the Alkyl Chain

The alkyl chain of this compound, featuring a ketone and a methylene group adjacent to the triazole ring, presents several sites for chemical modification.

Late-stage functionalization (LSF) aims to introduce chemical modifications to a complex molecule at a late stage of its synthesis, thereby enabling rapid diversification of molecular scaffolds. For this compound, LSF strategies could target the C-H bonds of the alkyl chain. While specific examples for this exact molecule are not prevalent in the literature, analogous transformations on related N-alkyl azole systems suggest potential pathways.

One such strategy is the direct C-H functionalization. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. For instance, nickel-catalyzed C-H activation has been utilized for the C-S cross-coupling of 2-aryl-1,2,3-triazole N-oxides with thiols. Although this example involves an aryl C-H bond and a different triazole isomer, it highlights the potential for activating C-H bonds in the presence of a triazole ring. Future research may explore the application of similar catalytic systems to the sp³ C-H bonds of the alkyl chain in this compound, potentially enabling the introduction of various functional groups.

The alkyl chain of this compound is susceptible to oxidative transformations, particularly at the methylene group adjacent to the electron-withdrawing triazole ring and the carbonyl group.

A relevant example from the literature is the oxidation of 3-benzyl-1,2,4-triazoles to the corresponding 3-benzoyl-1,2,4-triazoles. rsc.org This transformation demonstrates that a C-H bond alpha to a 1,2,4-triazole ring can be oxidized to a carbonyl group. While this is demonstrated on a benzylic position, it suggests that the methylene group in this compound could potentially be a site for oxidation under suitable conditions, although likely requiring more forcing conditions than a benzylic C-H bond.

The ketone functionality itself can also direct oxidative processes. For instance, Baeyer-Villiger oxidation could potentially convert the butan-2-one moiety into an ester. However, the specific reactivity and regioselectivity of such a reaction on this substrate would need experimental verification.

General Heterocyclic Transformations

The 1,2,4-triazole ring in this compound is generally stable due to its aromatic character. chemicalbook.com However, it can undergo certain transformations under specific conditions. Electrophilic substitution on the triazole ring typically occurs at the nitrogen atoms due to their higher electron density. chemicalbook.com

Michael Addition Reactions to α,β-Unsaturated Systems

The 1,2,4-triazole moiety in this compound can act as a nucleophile in Michael addition reactions. Specifically, the nitrogen atom at the 4-position of the triazole ring can add to α,β-unsaturated carbonyl compounds in a conjugate addition fashion, a reaction known as an aza-Michael addition. This reaction is a valuable method for forming C-N bonds. researchgate.netresearchgate.netrsc.org

While there are no specific literature reports on the use of this compound as the Michael donor, studies on the aza-Michael addition of 1,2,4-triazole to various α,β-unsaturated ketones and imides provide strong evidence for this reactivity. researchgate.netrsc.org These reactions are often catalyzed by a base, which deprotonates the N-H of the triazole, increasing its nucleophilicity.

The general scheme for the aza-Michael addition of a 1,2,4-triazole to an α,β-unsaturated ketone is as follows:

Scheme 1: General representation of the aza-Michael addition of 1,2,4-triazole to an α,β-unsaturated ketone.

Several studies have explored the scope and conditions for this reaction, demonstrating its utility in synthesizing a variety of β-triazolyl ketones.

| Michael Acceptor | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Chalcone | DBU | THF | Not specified | researchgate.net |

| Various enones | Catalytic base | Aprotic solvents | Not specified | nih.gov |

| Dimethyl 2-benzylidenemalonate | Cs₂CO₃ | THF | 71 | rsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one provides a definitive map of the proton environments within the molecule. The triazole ring protons typically appear as distinct singlets in the downfield region, characteristic of their aromatic nature. The proton on C5 of the triazole ring is expected around δ 8.5 ppm, while the C3 proton is generally observed slightly more upfield, near δ 8.0 ppm.

The aliphatic portion of the molecule gives rise to several key signals. A singlet corresponding to the methylene (B1212753) protons (CH₂) adjacent to the triazole ring and the carbonyl group is anticipated around δ 5.3 ppm. The methine proton (CH) of the isopropyl group is expected to appear as a septet around δ 2.8 ppm due to coupling with the six neighboring methyl protons. These two methyl groups of the isopropyl moiety are magnetically equivalent and thus produce a single doublet at approximately δ 1.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Triazole H-5 | ~8.5 | Singlet |

| Triazole H-3 | ~8.0 | Singlet |

| Methylene (-CH₂-) | ~5.3 | Singlet |

| Methine (-CH-) | ~2.8 | Septet |

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) is the most deshielded, with its resonance expected significantly downfield, typically in the range of δ 210-215 ppm. The two aromatic carbons of the triazole ring are predicted to have distinct signals, with the C5 carbon appearing around δ 152 ppm and the C3 carbon near δ 145 ppm.

In the aliphatic region, the methylene carbon (CH₂) attached to the triazole nitrogen would likely resonate around δ 60 ppm. The methine carbon of the isopropyl group is anticipated at approximately δ 40 ppm, while the equivalent methyl carbons are expected in the upfield region, around δ 18 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~212 |

| Triazole C-5 | ~152 |

| Triazole C-3 | ~145 |

| Methylene (-CH₂-) | ~60 |

| Methine (-CH-) | ~40 |

Two-Dimensional NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlation peaks between the methine proton of the isopropyl group and the six protons of the two methyl groups, confirming their connectivity. An HSQC experiment would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR data presented above. For instance, the signal at δ 2.8 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at δ 40 ppm in the ¹³C spectrum.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The most prominent absorption in the IR spectrum of this compound is expected to be the strong C=O stretching vibration of the ketone, typically appearing in the region of 1715-1730 cm⁻¹.

The triazole ring exhibits several characteristic bands. C=N stretching vibrations are expected around 1650 cm⁻¹, while C-H stretching of the aromatic ring protons usually appears above 3100 cm⁻¹. The aliphatic C-H stretching vibrations from the methylene and isopropyl groups are anticipated in the 2870-2970 cm⁻¹ range.

Table 3: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3100 | Medium |

| Aliphatic C-H Stretch | 2870-2970 | Strong |

| Ketone C=O Stretch | 1715-1730 | Strong |

Mass Spectrometry (HRMS, LC-MS, UPLC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₁₁N₃O), the calculated exact mass is 153.0902 g/mol . High-Resolution Mass Spectrometry (HRMS) would confirm this elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 153. Key fragmentation pathways would likely involve the loss of the isopropyl group ([M-43]⁺) leading to a fragment at m/z 110, or cleavage of the bond between the carbonyl and the methylene group, resulting in an isopropyl carbonyl cation at m/z 71. Another significant fragmentation could be the loss of the entire butanone side chain, yielding a triazolyl-methyl cation ([C₃H₄N₃]⁺) at m/z 82. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are instrumental for analyzing the compound's purity and stability in complex mixtures, typically showing the protonated molecule [M+H]⁺ at m/z 154 in positive ion mode.

X-ray Crystallography and Solid-State Structure Analysis

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography provides the definitive three-dimensional structure in the solid state. Analysis of a suitable crystal of this compound would yield precise bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the 1,2,4-triazole (B32235) ring and detail its spatial orientation relative to the butanone side chain. Key parameters such as the C-C and C-N bond lengths within the triazole ring, the C=O bond distance of the ketone, and the tetrahedral geometry of the isopropyl group's central carbon would be determined with high precision. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of the molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Methodologies

The structural analysis of 1,2,4-triazole derivatives is routinely performed using single-crystal X-ray diffraction. mdpi.commdpi.com For a compound such as this compound, this process would begin with the growth of high-quality, single crystals suitable for diffraction experiments. A common method for crystal growth involves the slow evaporation of a solution of the compound in an appropriate solvent, such as an isopropanol (B130326) or a methanol (B129727)/chloroform mixture, at room temperature. researchgate.netresearchgate.net

Once a suitable crystal is obtained, it is mounted on a diffractometer. Data collection is typically carried out at a controlled temperature, often a cryogenic temperature like 173 K, to minimize thermal vibrations of the atoms and obtain a more precise structural model. researchgate.net Molybdenum Kα radiation (λ = 0.71073 Å) is a standard X-ray source for such analyses. researchgate.netresearchgate.net The diffraction data are collected as a series of frames while the crystal is rotated.

| Parameter | 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net | 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net |

|---|---|---|

| Chemical Formula | C₁₀H₉N₃O | C₁₁H₁₁N₃O₂ |

| Formula Weight | 187.20 | 217.23 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| Temperature (K) | 297 | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R1 = 0.0415, wR2 = 0.1161 | R1 = 0.041, wR2 = 0.101 |

Molecular Conformation and Dihedral Angles

For 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, the dihedral angle between the triazole and benzene (B151609) rings is reported to be 88.72 (4)°. researchgate.netnih.gov Similarly, in 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the dihedral angle between the triazole and benzene ring planes is 81.7 (1)°. researchgate.net In this methoxy-substituted analog, the central ethanone (B97240) fragment is nearly coplanar with the methoxyphenyl group (dihedral angle of 2.9 (2)°), but almost perpendicular to the triazole ring (dihedral angle of 83.4 (2)°). researchgate.net

Based on these related structures, it is anticipated that the 1,2,4-triazole ring and the isobutyl group in this compound will adopt a non-planar conformation. The rotational freedom around the N-CH₂ and CH₂-C(O) bonds will allow the molecule to adopt a low-energy conformation that balances steric and electronic effects.

| Compound | Dihedral Angle (°C) | Description |

|---|---|---|

| 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.netnih.gov | 88.72 (4) | Angle between the triazole and benzene rings |

| 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net | 81.7 (1) | Angle between the triazole and benzene rings |

| 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone researchgate.net | 83.4 (2) | Angle between the ethanone fragment and the triazole ring |

Intermolecular Interactions and Crystal Packing

The crystal packing of 1,2,4-triazole derivatives is governed by a network of non-covalent interactions. mdpi.combohrium.com Hydrogen bonding plays a crucial role in the molecular self-assembly of these compounds. mdpi.com In the crystal structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, intermolecular C—H⋯O and C—H⋯N hydrogen bonds link the molecules together, forming a stable three-dimensional network. researchgate.netnih.gov

In addition to conventional hydrogen bonds, weaker interactions such as C—H⋯π contacts are also observed, where a hydrogen atom interacts with the electron cloud of the aromatic triazole or phenyl rings. nih.gov In the case of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, C—H⋯π contacts and a weak π–π stacking interaction between the triazole and phenyl rings (centroid-to-centroid distance of 4.547 (1) Å) further stabilize the crystal structure. researchgate.netnih.gov For 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the crystal packing is dominated by C—H⋯N interactions that link molecules into chains. researchgate.net

Given the presence of a carbonyl oxygen, aromatic triazole nitrogen atoms, and various C-H bonds, the crystal structure of this compound is expected to be stabilized by a combination of C—H⋯O and C—H⋯N hydrogen bonds, creating a robust supramolecular architecture.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone nih.gov | C2—H2···O1 | 0.970 | 2.449 | 3.260 | 140.9 |

| C8—H8···N3 | 0.970 | 2.610 | 3.541 | 160.2 |

Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical phenomenon in the pharmaceutical and materials sciences, and 1,2,4-triazole derivatives are known to exhibit this behavior. ijmtlm.orgijmtlm.org Different polymorphs of the same compound can display significant variations in their physicochemical properties, including solubility, melting point, stability, and bioavailability, which in turn affects therapeutic efficacy. ijmtlm.orgijmtlm.org

The study of polymorphism in 1,2,4-triazole derivatives involves the use of various analytical techniques to identify and characterize different crystalline forms. ijmtlm.org X-ray crystallography, particularly powder X-ray diffraction (PXRD), is essential for distinguishing polymorphs based on their unique diffraction patterns. ijmtlm.org Thermal analysis methods, such as differential scanning calorimetry (DSC), are employed to investigate the thermal properties and phase transitions between different polymorphic forms. ijmtlm.org

While specific polymorphic forms of this compound have not been reported, the structural flexibility of the molecule suggests that polymorphism is possible. The formation of different polymorphs could be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. A thorough polymorphic screening would be a crucial step in the solid-state characterization of this compound to ensure the selection of the most stable and suitable form for any potential application.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. DFT calculations for 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one would provide fundamental information about its quantum mechanical nature.

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. These calculations can predict key structural parameters. For related 1,2,4-triazole (B32235) compounds, DFT has been used to calculate bond lengths, bond angles, and dihedral angles. Such calculations would reveal the precise spatial relationship between the 1,2,4-triazole ring and the 3-methylbutan-2-one side chain.

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

Table 1: Predicted Molecular Geometry Parameters from a Hypothetical DFT Calculation (Note: The following data is illustrative of typical DFT results and is not based on a published study of this specific compound.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Length | N-N (Triazole) | ~1.35 Å |

| Bond Length | C-N (Triazole-Side Chain) | ~1.45 Å |

| Bond Angle | C-C-C (Butanone chain) | ~115° |

| Dihedral Angle | Triazole Ring - Butanone Chain | Variable (see Conformational Analysis) |

A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of Infrared (IR) spectra are commonly performed for 1,2,4-triazole derivatives to assign vibrational frequencies to specific molecular motions, such as the stretching of C=O and C=N bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. These theoretical predictions are invaluable for confirming the synthesized structure of the compound.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table demonstrates how theoretical data is used for validation. The values are hypothetical.)

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 1720 cm⁻¹ | 1715 cm⁻¹ | C=O stretch |

| IR Frequency (cm⁻¹) | 1510 cm⁻¹ | 1508 cm⁻¹ | C=N stretch (Triazole) |

| ¹H NMR Shift (ppm) | 8.15 ppm | 8.23 ppm | Triazole-H |

| ¹³C NMR Shift (ppm) | 209.5 ppm | 208.0 ppm | Ketone C=O |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between the atoms to model their motion.

These simulations provide insights into the compound's flexibility, conformational changes, and interactions with its environment. For instance, MD can reveal how the butanone side chain rotates and flexes in relation to the triazole ring and how the molecule interacts with solvent molecules through hydrogen bonding or other non-covalent forces. This information is critical for understanding its behavior in solution and its potential interactions with biological targets.

Mechanistic Pathways Elucidation

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For molecules containing the 1,2,4-triazole moiety, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows researchers to determine the most likely pathway for a given transformation and to understand the factors that influence reaction rates. For example, computational studies on the synthesis of 1,2,4-triazoles have detailed the cyclization steps and energy barriers involved.

Structure-Activity Relationship (SAR) Studies

Computational methods are frequently used in structure-activity relationship (SAR) studies to understand how modifications to a molecule's structure affect its biological activity. For a compound like this compound, which is part of a class of compounds known for various biological activities, computational SAR would involve creating a library of virtual analogs with different substituents.

By calculating properties such as electronic charge distribution, molecular shape, and hydrophobicity for each analog, researchers can build quantitative structure-activity relationship (QSAR) models. These models correlate the calculated properties with experimentally observed biological activity, helping to guide the design of new, more potent compounds. The nitrogen atoms in the triazole ring, for instance, are often key to biological interactions due to their ability to form hydrogen bonds.

Conformational Analysis and Energetic Profiles

Most molecules are not rigid and can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, this would involve studying the rotation around the single bonds, particularly the bond connecting the triazole ring to the butanone chain.

Computational methods can systematically rotate these bonds and calculate the energy at each step, resulting in a potential energy profile. This profile reveals the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformation is crucial, as the three-dimensional shape of a molecule often dictates its ability to interact with other molecules, including biological receptors.

Derivatives, Analogues, and Structural Diversification

Synthesis of Substituted 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one Analogues

The synthesis of analogues of this compound can be achieved through various synthetic routes. A common method involves the reaction of 1,2,4-triazole (B32235) or its substituted derivatives with an appropriate α-haloketone. For instance, a similar compound, 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one, is synthesized by reacting 1,2,4-triazole with α-chloropinacolin in the presence of potassium carbonate. prepchem.com This general strategy allows for the introduction of a wide variety of substituents on both the triazole ring and the butanone backbone by using appropriately modified starting materials.

More complex analogues can be generated through multi-step synthetic pathways. Researchers have successfully synthesized a series of 1,2,4-triazole derivatives that incorporate amino acid fragments. nih.gov This approach involves starting with a precursor like 4-nitroacetophenone and proceeding through several stages, including epoxidation, substitution, reduction, and amidation, to yield the final complex triazole derivatives. nih.gov Further functionalization can be achieved by creating carbamate derivatives from substituted 4-amino-1,2,4-triazoles, which can be synthesized in good to excellent yields. niscpr.res.in These synthetic strategies highlight the versatility of the triazole scaffold for creating a diverse library of analogues.

| Synthesis Strategy | Starting Materials | Key Reaction Type | Resulting Analogue |

| Direct Alkylation | 1,2,4-triazole, α-chloropinacolin | Nucleophilic Substitution | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one prepchem.com |

| Multi-step Synthesis | 4-nitroacetophenone, Amino acids | Epoxidation, Substitution, Reduction, Amidation | 1,2,4-triazole derivatives with amino acid fragments nih.gov |

| Functionalization | 4-amino-1,2,4-triazoles, Phenyl chloroformate | Carbamate formation | Carbamate derivatives of 4-amino-1,2,4-triazole niscpr.res.in |

| Hybrid Synthesis | Benzophenones, 1,2,4-triazole | Multi-step synthesis | 1-(diarylmethyl)-1H-1,2,4-triazoles nih.gov |

Modification of the Butanone Chain

The butanone chain is a critical component for structural modification. Alterations to this chain, such as changing its length, introducing new functional groups, or modifying the ketone moiety, can significantly impact the molecule's biological profile. nih.gov Research on other triazole-containing compounds has shown that the length of an alkyl chain can profoundly affect antiproliferative activities. nih.gov

Direct modification of the ketone group, for example, through reduction to a secondary alcohol, introduces a new chiral center and changes the molecule's polarity and hydrogen-bonding capabilities. researchgate.net More extensive modifications involve creating hybrid molecules. For example, the synthesis of hybrids combining the structural features of the benzophenone phenstatin and the triazole-containing aromatase inhibitor letrozole (B1683767) demonstrates a high degree of modification to the ketone-containing portion of the molecule. nih.gov Furthermore, the butanone chain can be integrated into larger, more complex structures, such as those containing amino acid fragments, leading to novel compounds with potentially enhanced biological activities. nih.gov

Heterocycle Ring Modifications (e.g., thiadiazole linkages)

Modifying the heterocyclic core is a well-established strategy in drug discovery. This can involve substituting the 1,2,4-triazole ring with another heterocycle or linking it to other heterocyclic systems. The combination of a 1,2,4-triazole moiety with a 1,3,4-thiadiazole ring in a single molecular framework is a particularly common approach to designing more efficacious compounds. mdpi.com

The synthesis of such hybrid molecules often involves the cyclization of thiosemicarbazide intermediates. mdpi.comnih.gov For example, treating N-acyl-thiosemicarbazides with concentrated sulfuric acid can lead to the formation of 2,5-disubstituted-1,3,4-thiadiazoles, while treatment with a base like sodium hydroxide (B78521) can yield 1,2,4-triazole-3-thiones. mdpi.com Fused heterocyclic systems, such as 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, represent another class of modification where the two rings share a side. nih.gov This strategy of molecular hybridization aims to combine the pharmacological properties of both heterocyclic systems to create synergistic effects. mdpi.comneliti.com

| Heterocyclic Modification | Synthetic Approach | Intermediate | Resulting Structure |

| Thiadiazole Linkage | Cyclization of thiosemicarbazides in acid | Thiosemicarbazide | 1,3,4-thiadiazole ring linked to triazole mdpi.com |

| Triazole-thione Formation | Cyclization of thiosemicarbazides in base | Thiosemicarbazide | Mercapto-1,2,4-triazole linked to another triazole mdpi.com |

| Fused Ring System | Multi-step synthesis | Varies | 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole nih.gov |

Chiral Derivatives and Enantiomeric Separations

The this compound molecule possesses a chiral center at the C3 position of the butanone chain. The different enantiomers of such chiral compounds can exhibit distinct pharmacological and toxicological properties. core.ac.uk Therefore, the synthesis of enantiomerically pure derivatives and the development of methods for their separation are of significant interest.

The separation of chiral triazole compounds is frequently accomplished using chromatographic techniques. nih.gov Micro-High Performance Liquid Chromatography (micro-HPLC) with chiral stationary phases (CSPs), such as a chiral OD column, has been successfully used to separate the enantiomers of novel 1-1,2,4-triazole compounds. nih.gov The separation mechanism often relies on interactions like π-π association and inclusion between the analyte and the chiral selector. nih.gov Supercritical Fluid Chromatography (SFC) is another powerful technique for enantioseparation, often employing polysaccharide-based chiral columns. core.ac.uk The choice of the mobile phase, which can be normal phase, polar organic, or reversed phase, is crucial for achieving optimal separation. mdpi.com

| Separation Technique | Chiral Stationary Phase (CSP) | Mobile Phase Mode | Application Example |

| micro-HPLC | Chiral OD column | Normal Phase (iso-propyl alcohol/n-hexane) | Separation of novel 1-1,2,4-triazole chiral compounds nih.gov |

| SFC | Polysaccharide derivatives (e.g., Lux® Cellulose-2) | Supercritical CO2 with organic modifier (e.g., isopropanol) | Enantioseparation of azole fungicides core.ac.uk |

| HPLC | Polysaccharide-based columns | Normal, Polar Organic, Reversed Phase | Separation of various chiral antimycotic drugs mdpi.comresearchgate.net |

Design of Novel Scaffolds Featuring the Triazole-Ketone Moiety

The triazole-ketone moiety serves as a valuable starting point for the design of novel molecular scaffolds. Modern drug design often employs strategies like the hybrid pharmacophore approach, where two or more known active structural motifs are combined into a single molecule. nih.gov This can lead to compounds with improved activity or a dual mode of action. For example, linking the triazole-ketone scaffold to other biologically active fragments like chalcones or imidazole systems has been explored to create new classes of compounds. nih.govresearchgate.net

The design process for these novel scaffolds is often guided by computational methods. Virtual screening of compound libraries against specific biological targets, such as the adenosine A2B receptor, can identify promising lead structures for chemical synthesis. nih.gov The triazole ring itself is often utilized as a stable and versatile linker to connect different pharmacophoric elements, benefiting from its favorable physicochemical properties. nih.govnih.gov Through these rational design strategies, the fundamental triazole-ketone structure is elaborated into novel scaffolds with the potential for enhanced therapeutic application. nih.govnih.gov

Advanced Academic and Research Applications

Role as Synthetic Intermediates in Complex Molecule Construction

One of the primary applications of 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one in research is its function as a versatile synthetic intermediate. Its structure contains multiple reactive sites, including the ketone carbonyl group and the nitrogen atoms of the triazole ring, which can be targeted for further chemical modifications.

Researchers have utilized the ketone group for various transformations. For instance, the reduction of the carbonyl group using reducing agents like sodium borohydride (B1222165) converts the ketone into its corresponding secondary alcohol, 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. bg.ac.rs This transformation introduces a new chiral center and a hydroxyl group, which can be used for subsequent reactions such as esterification or etherification, thereby expanding the library of accessible derivatives.

Furthermore, the α-carbon to the carbonyl group can participate in condensation reactions. Studies have shown that this compound can react with aldehydes, such as 2,4-dichlorobenzaldehyde, to form more complex structures. bg.ac.rs These reactions demonstrate the compound's utility as a building block for constructing larger molecules with potentially enhanced biological activities. The ability to readily modify its structure makes it a valuable precursor in the synthesis of novel compounds for screening in various biological assays.

Ligand Design in Coordination Chemistry

The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in medicinal chemistry and is known for its ability to coordinate with metal ions. The nitrogen atoms within the triazole ring of this compound can act as electron-pair donors, making the molecule a potential ligand in coordination chemistry. The formation of metal complexes with triazole-containing ligands has been explored for various applications, including catalysis and the development of new therapeutic agents.

While specific coordination complexes of this compound are not extensively documented in dedicated studies, the broader class of 1,2,4-triazole derivatives has been shown to form stable complexes with a variety of transition metals. These interactions are crucial for the biological activity of many triazole-based compounds, particularly in their role as enzyme inhibitors where coordination to a metal cofactor in the enzyme's active site is a key part of the mechanism. The structural framework of this compound provides a scaffold for designing ligands with specific electronic and steric properties for targeted metal ion binding.

Contributions to Agrochemical Research

The most significant and well-documented application of 1,2,4-triazole derivatives is in the field of agrochemicals, particularly as fungicides. researchgate.netrjptonline.org Triazole fungicides are systemic compounds highly effective against a broad spectrum of fungal pathogens that affect crops. nih.gov They function as sterol biosynthesis inhibitors (SBIs), specifically targeting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netnih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. rjptonline.org

This compound is a structural analog of several commercial triazole fungicides, such as triadimefon (B1683231) and triadimenol. nih.gov Its chemical structure, featuring the essential 1,2,4-triazole ring linked to an alkyl ketone chain, is characteristic of this class of fungicides. Research in this area focuses on synthesizing new derivatives and evaluating their fungicidal efficacy against various plant pathogens. Structure-activity relationship (SAR) studies have shown that modifications to the alkyl chain and substitutions on the triazole ring can significantly influence the compound's antifungal spectrum and potency. nih.govresearchgate.net The development of new triazole derivatives remains a key strategy to combat the emergence of fungicide-resistant fungal strains. acs.org

| Commercial Triazole Fungicide | Structural Similarity to Subject Compound | Primary Use |

| Tebuconazole | Contains 1,2,4-triazole ring and a substituted butyl chain. | Broad-spectrum fungicide for cereals, fruits, and vegetables. nih.gov |

| Triadimefon | Contains 1,2,4-triazole ring and a butanone structure. | Control of powdery mildews, rusts, and other fungal diseases. rjptonline.org |

| Metconazole | Features a 1,2,4-triazole ring attached to a methylated cyclopentanol. | Control of fungal infections in a wide range of crops. nih.gov |

| Difenoconazole | Contains 1,2,4-triazole ring and a complex side chain. | Broad-spectrum foliar fungicide. nih.gov |

Potential in Materials Science

The triazole heterocycle is increasingly being incorporated into advanced materials due to its thermal stability, chemical resistance, and ability to participate in intermolecular interactions like hydrogen bonding and dipole-dipole interactions. nih.govacs.org Polymers containing 1,2,3-triazole or 1,2,4-triazole units have been synthesized for a variety of applications. scispace.comrsc.orgresearchgate.net

Proton-conducting membranes: For use in fuel cells, where the triazole units facilitate proton hopping. nih.gov

Porous polymers: For applications in gas storage and dye adsorption, leveraging the polar nature of the triazole linkers. acs.org

Biomedical materials: Including drug delivery systems and functional macromolecules. scispace.com

The potential to derivatize this compound into a monomer suitable for polymerization opens avenues for creating new functional materials with tailored properties.

Enzyme Inhibition Studies

The biological activity of this compound and its derivatives is primarily rooted in their ability to act as enzyme inhibitors. researchgate.net This is the basis for their use as fungicides and their investigation as potential therapeutic agents.

The principal target for triazole fungicides is the fungal enzyme lanosterol 14α-demethylase (CYP51). amazonaws.com Inhibition of this enzyme disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. rjptonline.org

Beyond their fungicidal action, 1,2,4-triazole derivatives have been evaluated as inhibitors of a wide range of other enzymes. These studies are often aimed at discovering new drugs for human diseases. nih.gov The table below summarizes enzymes that have been shown to be inhibited by various compounds containing the 1,2,4-triazole scaffold.

| Enzyme Target | Therapeutic Area | Inhibitory Activity of 1,2,4-Triazole Derivatives |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Certain azinane-triazole derivatives show potent inhibition, with IC₅₀ values in the low micromolar range. nih.govacs.org |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Derivatives have been identified as potent inhibitors of BChE. nih.govacs.org |

| α-Glucosidase | Diabetes Mellitus | Many synthesized 1,2,4-triazole compounds exhibit strong inhibitory activity, often superior to the standard drug acarbose. nih.govacs.org |

| Lipoxygenase (LOX) | Inflammation | 1,2,4-triazole derivatives have been investigated as inhibitors of LOX enzymes involved in inflammatory pathways. mdpi.com |

| Aromatase (CYP19A1) | Breast Cancer | The triazole drug letrozole (B1683767) is a potent aromatase inhibitor. Hybrid molecules are being explored for dual activity. nih.gov |

| Xanthine Oxidase (XO) | Gout | Triazole-based compounds have been designed and synthesized as potential XO inhibitors to reduce uric acid levels. researchgate.net |

Mechanistic Investigations of Biological Interactions

Understanding the molecular mechanisms behind the biological activity of this compound is crucial for the rational design of more effective and selective compounds. For its primary role as a fungicide, mechanistic studies focus on its interaction with the target enzyme, CYP51.

Molecular docking and structural studies have revealed that the N4 atom of the 1,2,4-triazole ring coordinates directly to the heme iron atom in the active site of the CYP51 enzyme. researchgate.net This binding prevents the natural substrate, lanosterol, from accessing the catalytic site, thereby blocking the demethylation step in the ergosterol pathway.

Structure-activity relationship (SAR) studies provide further insight into the mechanism. Research has shown that the specific stereochemistry and the nature of the side chain attached to the triazole ring are critical for potent inhibitory activity. nih.gov For instance, the isobutyl group and the ketone function of this compound and related compounds play a significant role in orienting the molecule within the enzyme's active site through hydrophobic and polar interactions, ensuring effective binding of the triazole nitrogen to the heme iron. These investigations are essential for overcoming drug resistance and for designing next-generation inhibitors with improved efficacy and safety profiles. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

Current synthetic routes to 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one and related structures often rely on conventional batch processes, such as the direct alkylation of 1H-1,2,4-triazole with a suitable butanone derivative. vulcanchem.com Future research should focus on developing more efficient, scalable, and sustainable synthetic methods.

One promising avenue is the adoption of continuous-flow chemistry. vulcanchem.com Flow chemistry offers significant advantages in terms of safety, reaction control, and scalability, as demonstrated in the synthesis of related triazole compounds like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid. rsc.org Investigating metal-free, multi-component reactions could also provide a more direct and atom-economical route to the target molecule and its derivatives. frontiersin.orgnih.gov Furthermore, exploring novel catalytic systems, such as nickel-promoted cascade annulation reactions, could open up new pathways for constructing the core triazole structure or its precursors under milder conditions. organic-chemistry.org

| Methodology | Potential Advantages | Key Research Focus |

| Continuous-Flow Synthesis | Improved safety, scalability, and efficiency; better control over reaction parameters. rsc.org | Optimization of reactor design, reaction time, and temperature for the specific synthesis. |

| Multi-Component Reactions | High atom economy, reduced waste, simplified purification, rapid assembly of molecular complexity. frontiersin.org | Identification of suitable starting materials and catalysts to construct the target molecule in a single step. |

| Novel Catalysis | Milder reaction conditions, higher yields, potential for asymmetric synthesis. organic-chemistry.org | Screening of earth-abundant metal catalysts (e.g., nickel, copper) and organocatalysts. |

Exploration of Undiscovered Chemical Transformations

The chemical reactivity of this compound is a fertile ground for new discoveries. The molecule possesses two primary reactive sites: the ketone carbonyl group and the 1,2,4-triazole (B32235) ring.

Future studies should systematically explore the transformations of the ketone group. While reactions such as the Knoevenagel condensation with aldehydes have been reported, a broader range of carbonyl chemistry remains unexplored. bg.ac.rs This includes reactions like asymmetric reductions to form chiral alcohols, Wittig reactions to introduce carbon-carbon double bonds, and Mannich reactions to add aminomethyl groups. Additionally, the methylene (B1212753) group adjacent to the carbonyl is potentially enolizable, opening pathways for alpha-functionalization reactions.

The triazole ring itself can undergo various transformations. Research could focus on N-alkylation, N-arylation, or reactions that modify the triazole core, potentially leading to the formation of fused heterocyclic systems, such as triazolothiadiazoles. zsmu.edu.uaresearchgate.net

| Reactive Site | Potential Reaction | Resulting Structure/Function |

| Ketone Carbonyl | Asymmetric Reduction | Chiral secondary alcohol |

| Ketone Carbonyl | Knoevenagel Condensation | α,β-Unsaturated ketone derivative bg.ac.rs |

| Ketone Carbonyl | Wittig Reaction | Alkene derivative |

| α-Carbon | Enolate Alkylation/Acylation | Substituted ketone derivative |

| Triazole Ring | N-Functionalization | Fused heterocyclic systems (e.g., triazolothiadiazoles) zsmu.edu.ua |

Advanced Stereochemical Control in Synthesis

This compound is an achiral molecule. However, it serves as an excellent scaffold for the introduction of chirality. Future research should prioritize the development of synthetic methods that can control the stereochemistry of its derivatives.

A key target would be the stereoselective reduction of the ketone to produce either the (R)- or (S)-alcohol enantiomer. This could be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. Furthermore, developing asymmetric methods for functionalizing the α-carbon would allow for the creation of stereocenters with high enantiomeric excess. Success in this area would provide access to a library of chiral triazole-containing building blocks, which are highly valuable in medicinal chemistry and materials science.

Deeper Theoretical and Computational Insights

Computational chemistry offers powerful tools to understand the properties and reactivity of this compound at a molecular level. researchgate.net Future theoretical studies should employ methods like Density Functional Theory (DFT) to gain deeper insights. biointerfaceresearch.com

Key areas for computational investigation include:

Structural Analysis: Calculation of bond lengths, bond angles, and dihedral angles to predict the molecule's preferred conformation. researchgate.net

Electronic Properties: Mapping the molecular electrostatic potential and analyzing the frontier molecular orbitals (HOMO-LUMO) to predict sites of nucleophilic and electrophilic attack. biointerfaceresearch.com

Spectroscopic Prediction: Simulating IR and NMR spectra to aid in the characterization of the molecule and its derivatives. researchgate.netbiointerfaceresearch.com

Reaction Mechanisms: Modeling the transition states and energy profiles of potential reactions to understand reactivity and guide the development of new synthetic methods.

Additionally, single-crystal X-ray diffraction studies on the parent compound or its derivatives could provide invaluable experimental data to validate computational models and understand intermolecular interactions in the solid state. nih.govresearchgate.net

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry should be a central theme in future research involving this compound. mdpi.com The development of sustainable synthetic routes is paramount. This involves moving beyond traditional methods that may use hazardous solvents or produce significant waste.

Future work should focus on implementing green synthetic strategies such as:

Use of Green Solvents: Exploring water or ethanol (B145695) as reaction media. rsc.org

Metal-Free Catalysis: Designing reactions that avoid the use of heavy or toxic metal catalysts. rsc.orgnih.gov

Atom Economy: Prioritizing reaction pathways like multi-component reactions where the majority of atoms from the reactants are incorporated into the final product. frontiersin.org

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. mdpi.com

Adapting the continuous-flow synthesis methods, which have been successful for related triazoles, would be a significant step toward a more sustainable and environmentally benign production process. rsc.org

Integration into Supramolecular Chemistry

The structural features of this compound make it an intriguing candidate for use in supramolecular chemistry. The 1,2,4-triazole ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the ketone's oxygen atom can also participate in hydrogen bonding.

Future research could explore the self-assembly properties of this molecule or its derivatives. Crystal engineering studies could investigate how intermolecular forces, such as hydrogen bonds and π-π stacking, dictate the solid-state packing of these molecules. researchgate.net By modifying the core structure, it may be possible to design molecules that form specific supramolecular architectures like dimers, chains, or more complex networks. This could lead to the development of new materials with tailored properties, such as molecular crystals or gels.

Q & A

Q. What are the common synthetic routes for 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, and what reaction conditions are critical?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, stereo-specific condensation of ketone intermediates with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic or basic catalysis is a key method . Temperature control (e.g., 60–80°C) and anhydrous conditions are critical to minimize side reactions. Post-synthetic purification often involves column chromatography or recrystallization to achieve ≥95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., triazole ring integration at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (153.19 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–C bond lengths averaging 1.50 Å) .

Q. What are the known biological activities of triazole-containing analogs, and how does this compound compare?

Triazole derivatives exhibit antifungal, antitubercular, and pesticidal activities. For instance, triadimefon (a structural analog) inhibits fungal ergosterol biosynthesis but faces resistance issues . Preliminary assays suggest this compound may target similar pathways, though potency varies due to alkyl chain modifications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., fungal strain differences) or impurities. Strategies include:

- Dose-response profiling : Establish EC₅₀ values across multiple cell lines .

- Metabolite analysis : Use LC-MS to detect degradation products that may influence activity .

- Structural analogs : Compare with triadimefon to isolate substituent effects (e.g., 4-chlorophenoxy vs. methyl groups) .

Q. How does the compound’s crystal structure inform its reactivity and stability?

Single-crystal X-ray studies reveal:

- Hydrogen bonding : Triazole N–H···O interactions stabilize the solid-state structure (bond length: 2.89 Å) .

- Steric effects : The 3-methyl group creates torsional strain (C–C–C angle: 112°), increasing susceptibility to nucleophilic attack .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Models binding to cytochrome P450 14α-demethylase (target of triadimefon) with a docking score of −8.2 kcal/mol .

- QSAR studies : Correlate logP (2.1) with antifungal activity (R² = 0.76) .

- MD simulations : Simulate aqueous solubility (predicted: 1.2 mg/mL) using AMBER force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.